N-(4-Chlorophenethyl)thietan-3-amine
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Overview
Description
N-(4-Chlorophenethyl)thietan-3-amine is a chemical compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)thietan-3-amine typically involves the reaction of 4-chlorophenethylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where 4-chlorophenethylamine reacts with a thietane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-Chlorophenethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)thietan-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The thietane ring and the chlorophenethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar in structure but contains a nitrobenzamide group instead of a thietane ring.
Thietan-3-amine hydrochloride: Contains a thietane ring but lacks the chlorophenethyl group.
Uniqueness
N-(4-Chlorophenethyl)thietan-3-amine is unique due to the combination of the thietane ring and the chlorophenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14ClNS |
---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H14ClNS/c12-10-3-1-9(2-4-10)5-6-13-11-7-14-8-11/h1-4,11,13H,5-8H2 |
InChI Key |
CMBKUQJIVCANMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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